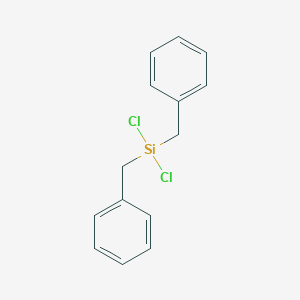

Dibenzyldichlorosilane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by carbon-silicon bonds, are fundamental to numerous scientific and industrial fields. bohrium.comnumberanalytics.comresearchgate.netiust.ac.ir Their distinctive properties, such as high thermal stability, chemical inertness, and flexibility, make them indispensable in materials science, pharmaceuticals, and electronics. numberanalytics.comiust.ac.irzmsilane.com These compounds serve as crucial synthetic intermediates, enabling the construction of complex molecular architectures. bohrium.comresearchgate.net The versatility of the silicon atom allows for the formation of a wide array of structures, including silanes, siloxanes, and silanols, which are foundational to the development of advanced materials. iust.ac.ir

Dichlorosilanes as Crucial Synthetic Intermediates in Silicon Chemistry

Within the broad class of organosilicon compounds, diorganodichlorosilanes (R₂SiCl₂) are of paramount importance as synthetic precursors. The two chlorine atoms attached to the silicon center are reactive sites, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, making them versatile building blocks for more complex silicon-containing molecules and polymers. researchgate.net A key reaction of diorganodichlorosilanes is hydrolysis, which leads to the formation of silanediols (R₂Si(OH)₂). These silanediols can then undergo polycondensation to form polysiloxanes (-[R₂SiO]-)n, the backbone of silicone polymers. gelest.comresearchgate.net The nature of the organic groups (R) on the silicon atom significantly influences the properties of the resulting polymers.

Historical Development and Research Trajectory of Dibenzyldichlorosilane

The synthesis of this compound is rooted in the foundational work on organosilicon chemistry. Early methods for creating silicon-carbon bonds, such as the Grignard and Wurtz reactions, paved the way for the preparation of various organosilane precursors. iust.ac.irscientificspectator.com While the "direct process" discovered in the 1940s became a cornerstone for the industrial production of methylchlorosilanes, the synthesis of other organochlorosilanes like this compound often relies on alternative methods like the Grignard reaction. gelest.comacs.org Research involving this compound has been noted in the context of preparing specific silicon-containing compounds and polymers where the benzyl (B1604629) group imparts particular properties. acs.orgresearchgate.netresearchgate.net Its use has been documented in patent literature for the preparation of organic silicon compounds. google.com

Structure

3D Structure

Properties

CAS No. |

18414-36-3 |

|---|---|

Molecular Formula |

C14H14Cl2Si |

Molecular Weight |

281.2 g/mol |

IUPAC Name |

dibenzyl(dichloro)silane |

InChI |

InChI=1S/C14H14Cl2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

PJMZOZSTBHYHFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(Cl)Cl |

Other CAS No. |

18414-36-3 |

physical_description |

Dibenzyldichlorosilane appears as a clear to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyldichlorosilane

Established Synthetic Pathways to Dibenzyldichlorosilane

The most traditional and widely cited methods for synthesizing this compound rely on the formation of silicon-carbon bonds using potent organometallic reagents.

The Grignard reaction is a cornerstone of organosilane chemistry and represents a primary route to this compound. gelest.com This pathway involves the reaction of a benzyl (B1604629) Grignard reagent, typically benzylmagnesium chloride (PhCH₂MgCl), with silicon tetrachloride (SiCl₄). acs.org The Grignard reagent, formed from the reaction of benzyl chloride with magnesium metal, acts as a nucleophile, displacing two chloride ions on the tetrachlorosilane (B154696) precursor. libretexts.orgyoutube.com

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. libretexts.orggoogle.com The stoichiometry is controlled to favor the disubstituted product, though mixtures of mono-, di-, tri-, and tetra-substituted silanes can form, necessitating purification of the final product. The general inability to achieve perfectly clean, partial substitution is a primary limitation of the Grignard process. gelest.com The reactivity of the chlorosilane is high, and the reaction with methylmagnesium chloride to form tetramethylsilane (B1202638) is facile even at room temperature in diethyl ether. gelest.com

| Reactant 1 | Reactant 2 | Solvent | Product | Citation |

| Benzylmagnesium chloride | Tetrachlorosilane | Diethyl ether or THF | This compound | acs.org |

Table 1: Grignard Synthesis of this compound

Beyond Grignard reagents, other organometallic compounds can be employed for the synthesis of organosilanes. Organolithium reagents, for example, are also powerful nucleophiles capable of forming silicon-carbon bonds. libretexts.org In a similar fashion to the Grignard reaction, benzyllithium (B8763671) could theoretically be reacted with silicon tetrachloride to yield this compound. Organolithium reagents are known to be highly reactive, often more so than their Grignard counterparts. libretexts.org

The fundamental principle involves the reaction of a highly active metal with a halogen-substituted hydrocarbon to produce the organometallic compound, which then reacts with the silane (B1218182) precursor. britannica.com These reactions are foundational in organometallic chemistry, which combines principles of both organic and inorganic chemistry to create new molecular structures. numberanalytics.com The choice between different organometallic reagents often depends on factors such as reactivity, selectivity, and the stability of the reagent itself.

Advanced and Novel Synthetic Approaches

Recent research in chemical synthesis has emphasized the development of more efficient, selective, and sustainable methods. These principles are being applied to the synthesis of organosilanes, including potential new routes to this compound.

Catalytic processes offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. In the field of organosilane chemistry, catalytic systems are employed for various transformations. For instance, the catalytic disproportionation (or dismutation) of chlorosilanes is a key industrial process for producing silane (SiH₄). mdpi.com This reaction involves the redistribution of substituents around the silicon atom, catalyzed by substances like ion-exchange resins. mdpi.com

Another significant area is catalytic hydrosilylation, where a catalyst, often based on a transition metal, facilitates the addition of a Si-H bond across an unsaturated bond. csic.es While not a direct synthesis of this compound from tetrachlorosilane, these catalytic strategies highlight a move towards more sophisticated and efficient synthetic routes in organosilicon chemistry. The development of a selective catalyst for the direct benzylation of tetrachlorosilane could represent a significant advancement, potentially overcoming the selectivity issues inherent in the stoichiometric Grignard reaction.

The principles of "green chemistry" aim to reduce the environmental impact of chemical processes. eurekalert.org This involves designing syntheses that are high-yielding to minimize waste, use less hazardous chemicals, and employ renewable resources and energy-efficient conditions. mdpi.comresearchgate.net

For the synthesis of this compound, a greener approach would focus on several areas:

Solvent Choice: Replacing traditional ether solvents with more environmentally friendly alternatives, such as bio-based solvents or ionic liquids, could reduce toxicity and volatile organic compound (VOC) emissions. orientjchem.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic routes are often superior in this regard compared to stoichiometric reactions that generate significant salt byproducts (e.g., MgCl₂ in the Grignard reaction). mdpi.com

While specific, documented "green" protocols for this compound are not widely published, the application of these principles from the broader field of sustainable synthesis represents the future direction for producing such chemical compounds. eurekalert.orgmdpi.com

Reactivity and Mechanistic Investigations of Dibenzyldichlorosilane

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-chlorine bond in dibenzyldichlorosilane is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use as a precursor in organosilicon synthesis.

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily react with this compound to form new silicon-carbon bonds. libretexts.orgmasterorganicchemistry.com These reactions are fundamental for introducing additional organic moieties to the silicon center.

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic silicon atom, displacing a chloride anion as the leaving group. libretexts.orgresearchgate.net The reaction can proceed in a stepwise manner, allowing for the sequential replacement of the two chlorine atoms.

Reaction with Grignard Reagents: this compound itself can be synthesized via a Grignard reaction between silicon tetrachloride and benzylmagnesium chloride. acs.org Further reactions with Grignard reagents (R-MgX) can be used to introduce other organic groups (R). For instance, reacting this compound with a Grignard reagent allows for the formation of unsymmetrical tertiary silanes of the type (C₆H₅CH₂)₂RSiCl or fully substituted silanes like (C₆H₅CH₂)₂R₂Si, depending on the stoichiometry. The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) generally promoting faster reactions than diethyl ether. researchgate.netgelest.com

Reaction with Organolithium Reagents: Organolithium reagents (R-Li) react in a similar fashion to Grignard reagents, often exhibiting higher reactivity. A notable example is the reaction of this compound with o-phenylenedilithium, which results in the formation of a cyclic silane (B1218182), 5,5,10,10-tetrabenzyl-5,10-dihydrosilanthrene. acs.org This intramolecular cyclization highlights the utility of difunctional lithium reagents in creating complex silicon-containing ring systems.

Table 1: Examples of Nucleophilic Substitution on this compound with Organometallic Reagents

| Organometallic Reagent | Product(s) | Research Finding | Reference(s) |

| Benzylmagnesium chloride (C₆H₅CH₂MgCl) | This compound | Used for the initial synthesis of the title compound from SiCl₄. | acs.org |

| o-Phenylenedilithium | 5,5,10,10-Tetrabenzyl-5,10-dihydrosilanthrene | Demonstrates the formation of complex cyclic silicon compounds via reaction with difunctional organolithium reagents. | acs.org |

This compound reacts with compounds containing N-H or other reactive nitrogen centers, such as amines and their derivatives. These reactions typically lead to the formation of silicon-nitrogen bonds.

For example, several 5,10-dihydrophenazasiline derivatives have been synthesized through a cyclization reaction involving N-substituted 2,2′-dilithiodiarylamine intermediates and this compound. researchgate.net Similarly, reactions with hydrazine (B178648) derivatives can form five-coordinate silicon complexes through the activation of N-H bonds. researchgate.net

In a specific study, the reaction of this compound with three molar equivalents of 8-trimethylsiloxyquinoline, an amine derivative, did not result in the expected rearrangement but instead yielded the stable hexacoordinate complexes (oxinate)₂SiBnCl and (oxinate)₂SiBn₂. researchgate.netresearchgate.net This demonstrates that the benzyl (B1604629) group is stable against certain rearrangements under these conditions.

The NCN group in carbodiimides can be considered a pseudochalcogenide, exhibiting oxygen-like behavior in chemical reactions. Current time information in Bangalore, IN. Bis(trimethylsilyl)carbodiimide (B93060) (BTSC) serves as a "pseudowater" reagent, reacting with diorganodichlorosilanes like this compound in a manner analogous to hydrolysis. Current time information in Bangalore, IN.researchgate.net

These exchange reactions are investigated for the synthesis of precursors for silicon-carbon-nitrogen (Si/C/N) materials. The reaction between this compound and BTSC can lead to a mixture of substitution products, including linear and cyclic silylcarbodiimides. Current time information in Bangalore, IN. The process involves substitution and condensation steps, forming volatile byproducts like chlorotrimethylsilane. Extensive spectroscopic studies, particularly using ²⁹Si NMR, have shown that these reactions typically yield complex product mixtures containing various linear and cyclic oligomers. Current time information in Bangalore, IN.

Table 2: Key Reaction Types with Pseudochalcogenide Ligands

| Reactant | Product Type | Significance | Reference(s) |

| Bis(trimethylsilyl)carbodiimide (BTSC) | Linear and cyclic silylcarbodiimides | Non-hydrolytic route to Si-N-C linked polymers and oligomers, analogous to siloxanes. | Current time information in Bangalore, IN.researchgate.net |

Condensation and Polymerization Reaction Mechanisms

The two chlorine atoms on this compound provide the functionality for condensation and polymerization reactions, leading to the formation of larger molecules with repeating structural units. These processes can be broadly categorized as hydrolytic and non-hydrolytic.

The most common condensation pathway for chlorosilanes is hydrolysis. This compound reacts readily with water, often vigorously, to replace the chlorine atoms with hydroxyl groups, forming the corresponding silanediol (B1258837), (C₆H₅CH₂)₂Si(OH)₂. libretexts.orgnih.gov This reaction is typically accompanied by the release of toxic and corrosive hydrogen chloride gas. nih.gov

The resulting dibenzylsilanediol (B100979) is generally unstable and undergoes rapid self-condensation. The hydroxyl group of one molecule attacks the silicon center of another, eliminating a molecule of water to form a siloxane bond (Si-O-Si). libretexts.orgunm.edu

This process can continue, leading to the formation of linear oligomers and polymers (polydibenzylsiloxanes) or cyclic species. libretexts.orgarchive.org For example, the hydrolysis of this compound in a toluene (B28343) medium has been reported to yield products such as hexabenzyldisiloxane. archive.org The kinetics and the final structure of the resulting polymer are highly dependent on reaction conditions such as pH, water concentration, solvent, and temperature. unm.eduresearchgate.net Acidic conditions tend to produce more linear, weakly branched polymers, while basic conditions favor the formation of more highly branched or colloidal structures. unm.edu

While hydrolysis is the conventional route, non-hydrolytic pathways offer an alternative for forming polysiloxane-like structures. These methods avoid the production of corrosive HCl and can offer better control over the final polymer structure.

One such mechanism involves the reaction of this compound with pseudochalcogenides, as described previously. The condensation of silylcarbodiimide monomers, formed from the reaction of this compound and BTSC, can produce polymeric networks linked by Si-N=C=N-Si units instead of Si-O-Si bonds. Current time information in Bangalore, IN. This "pseudowater" approach is a key example of a non-hydrolytic sol-gel process.

Another important non-hydrolytic route is the ring-opening polymerization (ROP) of cyclosiloxanes. gelest.com While this compound is not the direct monomer for ROP, it is a crucial precursor for creating the necessary cyclic monomers, such as cyclic trimers or tetramers of dibenzylsiloxane. These cyclic compounds can then be polymerized using anionic or cationic initiators to yield high molecular weight linear polysiloxanes with controlled structures. gelest.comresearchgate.net Equilibration processes, involving the redistribution of siloxane bonds at high temperatures with catalysts, can also be used to synthesize specific polysiloxane structures from a mixture of linear and cyclic precursors derived from this compound. google.com

Ring-Opening Polymerization Mechanisms Initiated by this compound Derivatives

Ring-opening polymerization (ROP) is a significant method for synthesizing various polymers, and derivatives of chlorosilanes can act as initiators. wikipedia.orgmdpi.com The initiation mechanism often involves cationic species, a process known as cationic ring-opening polymerization (CROP). wikipedia.orgmdpi.com In CROP, the initiator generates a cationic species that attacks a cyclic monomer, causing the ring to open and propagation to begin. wikipedia.org

While direct initiation by this compound is not extensively detailed, the broader class of chlorosilanes and their derivatives are known to initiate CROP. The mechanism is influenced by the stability of the resulting cationic species. wikipedia.org For cyclic ethers and siloxanes, strong acids, including those generated from chlorosilanes in the presence of moisture, can protonate the heteroatom in the ring, initiating polymerization. mdpi.comencyclopedia.pub For instance, the polymerization of octamethylcyclotetrasiloxane (B44751) (D4) can be initiated by photochemically generated protonic acids and silylium (B1239981) cations. mdpi.com

Derivatives of this compound, formed through the substitution of one or both chloride ions, can serve as precursors to initiating systems. For example, the reaction of a dichlorosilane (B8785471) with a co-initiator can generate a more potent cationic species capable of starting the polymerization chain. Silyl (B83357) triflates, which are significantly more reactive than silyl chlorides, are powerful initiators for the polymerization of various heterocycles like tetrahydrofuran. dtic.mil The functionalization of this compound could lead to such highly reactive derivatives.

Research on related systems has shown that electron-deficient organosilicon reagents can initiate the CROP of cyclosiloxanes. For example, the combination of R₃SiH and a strong carbocation source like Ph₃C⁺B(C₆F₅)₄⁻ generates a silylium cation that initiates the polymerization of D4, proceeding through a "long-lived" oxonium ion end. acs.org This highlights a potential pathway where a dibenzylsilyl derivative could be activated to initiate polymerization.

It is also noted that the reactivity can be complex. In one study, when reacting this compound with 8-trimethylsiloxyquinoline, a rearrangement and subsequent polymerization did not occur; instead, stable bis-chelate silicon complexes were formed. researchgate.netgrafiati.com This indicates that the specific reaction pathway is highly dependent on the reacting partner and conditions.

Table 1: General Initiator Systems for Cationic Ring-Opening Polymerization (CROP) of Cyclic Monomers

| Initiator Type | Example(s) | Monomer Class | Mechanism Highlights |

| Protic Acids | H₂SO₄, Trifluoromethanesulfonic acid | Cyclosiloxanes | Protonation of the monomer's heteroatom (e.g., oxygen) creates a cationic center, initiating chain growth. encyclopedia.pub |

| Lewis Acids | SnCl₄, Metal Triflates | Lactones, Cyclosiloxanes | Coordination to the monomer, often with a co-initiator (like water), generates the initiating species. encyclopedia.pubresearchgate.net |

| Photoinitiators | Diphenyl iodonium (B1229267) salts (DPI) | Cyclosiloxanes | Photogeneration of Brønsted acids and/or silylium cations initiates polymerization. mdpi.com |

| Silylium Cation Generators | R₃SiH / Ph₃C⁺B(C₆F₅)₄⁻ | Cyclosiloxanes | Hydride abstraction from the silane creates a highly reactive silylium cation (R₃Si⁺) that starts the ROP process. acs.org |

| Silyl Triflates | Me₃Si-OTf | Cyclic Ethers | Highly powerful silylating agents that react with weak nucleophiles to initiate polymerization, sometimes in a "living" manner. dtic.mil |

Halogen Exchange and Functionalization Reactions

The two chlorine atoms on the silicon center of this compound are reactive sites, readily participating in halogen exchange and other functionalization reactions. These reactions allow for the modification of the silane's properties and its use as a versatile intermediate in organic and organometallic synthesis.

Halogen exchange, often referred to as a Finkelstein-type reaction in the context of aryl halides, allows for the replacement of chloride with other halogens. frontiersin.org While these reactions on aryl or vinyl halides often require metal catalysis, the Si-Cl bond in silanes has its own distinct reactivity. frontiersin.org The reaction of organosilanes with halogens and their compounds typically proceeds with good yield via cleavage of the Si-H bond, but direct halogenation with chlorine, bromine, and iodine on other organosilanes proceeds smoothly. nih.gov For dichlorosilanes, exchange can be driven by using alkali metal halides. For example, reacting a dichlorosilane with sodium iodide (NaI) in a suitable solvent like acetone (B3395972) can lead to the formation of the corresponding diiodosilane. frontiersin.org Zeolites have also been shown to catalyze halogen exchange reactions between alkyl halides by activating the R-X bond. rsc.org

Functionalization extends beyond simple halogen exchange. The Si-Cl bonds are susceptible to nucleophilic substitution by a wide range of reagents. This allows for the introduction of various organic functionalities onto the silicon atom.

With Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can displace the chloride ions to form new silicon-carbon bonds. libretexts.orgsaskoer.ca Reaction of this compound with two equivalents of an organometallic reagent, such as methylmagnesium bromide, would yield dibenzyldimethylsilane. Less reactive organometallic compounds like Gilman reagents (lithium dialkylcuprates) can sometimes offer more controlled, stepwise substitution. youtube.com

With Oxygen and Nitrogen Nucleophiles: Alcohols, phenols, and amines can react with this compound, typically in the presence of a base to neutralize the HCl byproduct, to form Si-O and Si-N bonds, respectively. For instance, reaction with 8-hydroxyquinoline (B1678124) (an O,N-chelating ligand) in the presence of 8-trimethylsiloxyquinoline leads to the formation of hypercoordinate silicon complexes like (oxinate)₂SiBnCl and (oxinate)₂SiBn₂. researchgate.net

Other Nucleophiles: Exchange reactions with reagents like bis(trimethylsilyl)carbodiimide have been investigated to synthesize silicon-nitrogen-carbon materials. acs.org These reactions can lead to complex mixtures of linear and cyclic oligomers. acs.org

Table 2: Examples of Functionalization Reactions Involving Dichlorosilanes

| Reagent Class | Specific Reagent Example | Dichlorosilane | Product Type |

| Organometallic | Phenylmagnesium bromide | R₂SiCl₂ | Tetraorganosilane (R₂SiPh₂) |

| Oxygen Nucleophile | 8-Hydroxyquinoline | (PhCH₂)₂SiCl₂ | Hypercoordinate silicon complex ((oxinate)₂Si(CH₂Ph)Cl) researchgate.netgrafiati.com |

| Nitrogen Nucleophile | Bis(trimethylsilyl)carbodiimide | (PhCH₂)₂SiCl₂ | Silylcarbodiimide oligomers acs.org |

| Halide Nucleophile | Sodium Iodide | R₂SiCl₂ | Diiodosilane (R₂SiI₂) |

Complex Multicomponent Reaction Pathways

This compound can be a component in complex reaction pathways that involve three or more starting materials, known as multicomponent reactions (MCRs). nih.govdovepress.com MCRs are highly efficient for building molecular complexity in a single step. nih.gov

One relevant class of MCRs is the Barbier reaction. wikipedia.org The classic Barbier reaction involves an alkyl halide, a carbonyl compound, and a metal (such as magnesium, zinc, or indium) to form an alcohol. wikipedia.orgnrochemistry.com The key feature is the in situ generation of the organometallic reagent. wikipedia.org In a modified Barbier-type scenario, this compound could act as the electrophile. For example, a reaction involving an unsaturated halide (like allyl bromide), a metal (like zinc or tin), and this compound could potentially lead to the formation of a di-allylated silane, (PhCH₂)₂Si(allyl)₂. Such reactions are valuable for creating carbon-carbon and carbon-silicon bonds simultaneously. Photocatalytic versions of the Barbier reaction have also been developed, expanding the scope and conditions for these transformations. rsc.org

Furthermore, the reactivity of dichlorosilanes in the presence of water or other protic sources can lead to complex reaction patterns. Hydrolysis of the Si-Cl bonds generates silanols (R₂Si(OH)₂), which are highly unstable and readily undergo condensation to form siloxane oligomers and polymers. anl.govethz.ch This process, while seemingly simple, can become a complex pathway involving multiple condensation steps, leading to a mixture of linear and cyclic products. acs.organl.gov This reactivity is sometimes described as a "polymeric byproduct" formation that can influence the rate and outcome of other simultaneous reactions. anl.gov

The propensity of this compound to participate in such pathways makes it a building block for more intricate molecular and macromolecular structures, moving beyond simple substitution to the orchestrated assembly of multiple components.

Dibenzyldichlorosilane As a Precursor in Polymer Science and Materials Chemistry

Synthesis of Polysiloxanes and Related Silicone Polymers

Dibenzyldichlorosilane is a key intermediate in the production of specialized silicone polymers. nih.gov The two chlorine atoms provide reactive sites for the formation of siloxane bonds (Si-O-Si), which form the backbone of all silicones. ukessays.comresearchgate.net

Elaboration of Linear Polysiloxane Architectures

The synthesis of linear polysiloxanes from this compound is primarily achieved through a two-step process: hydrolysis followed by polycondensation. uni-wuppertal.de

First, the this compound undergoes hydrolysis, where the two chlorine atoms are replaced by hydroxyl (-OH) groups. This reaction proceeds readily in the presence of water, yielding dibenzylsilanediol (B100979) ((C₆H₅CH₂)₂Si(OH)₂) and hydrogen chloride (HCl) as a byproduct. uni-wuppertal.denoaa.gov

(C₆H₅CH₂)₂SiCl₂ + 2H₂O → (C₆H₅CH₂)₂Si(OH)₂ + 2HCl

Following hydrolysis, the resulting silanediol (B1258837) monomers undergo polycondensation. In this step, adjacent silanol (B1196071) groups react with each other to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. This process repeats, extending the polymer chain and creating a linear polydibenzylsiloxane. uni-wuppertal.dewikipedia.org

n(C₆H₅CH₂)₂Si(OH)₂ → H-[O-Si(CH₂C₆H₅)₂]n-OH + (n-1)H₂O

The properties of the final linear polymer can be controlled by the inclusion of a chain-terminating agent, such as a monochlorosilane, which has only one reactive site and can cap the ends of the growing polymer chain. uni-wuppertal.de

Formation of Cyclic Oligo- and Polysiloxane Structures

During the hydrolysis and condensation of this compound, the formation of cyclic oligo- and polysiloxanes occurs concurrently with the formation of linear polymers. uni-wuppertal.deCurrent time information in Bangalore, IN. These cyclic structures are formed when the terminal ends of a short linear chain or the initial silanediol monomers react intramolecularly.

The reaction between dichlorosilanes and a water equivalent is known to produce a mixture of both linear and cyclic oligosiloxanes. Current time information in Bangalore, IN.mdpi.com The distribution between linear polymers and cyclic species is governed by a ring-chain equilibrium. Reaction conditions, such as monomer concentration, play a crucial role. High concentrations tend to favor intermolecular reactions, leading to linear polymers, while dilute conditions can favor intramolecular cyclization. Common cyclic products include trimers ((R₂SiO)₃) and tetramers ((R₂SiO)₄), though larger rings can also form. wikipedia.orggoogle.com

The general reaction for cyclization can be represented as:

n(C₆H₅CH₂)₂Si(OH)₂ → [(C₆H₅CH₂)₂SiO]n + nH₂O

These cyclic siloxanes are not merely byproducts; they are valuable as monomers for ring-opening polymerization, which is another major industrial route to produce high molecular weight linear polysiloxanes with controlled structures. ukessays.comnanochemres.orggelest.com

Construction of Branched and Cross-Linked Silicone Networks

While this compound is a difunctional monomer and primarily forms linear or cyclic structures on its own, it can be used to construct more complex branched and cross-linked silicone networks. nih.gov This is typically achieved by co-polycondensation with monomers that have more than two reactive functional groups (i.e., a functionality greater than 2).

For instance, introducing a trifunctional silane (B1218182), such as benzyltrichlorosilane (B1584516) (C₆H₅CH₂SiCl₃), into the reaction mixture with this compound creates branch points in the polymer structure. Current time information in Bangalore, IN. The trichlorosilane (B8805176) can link three polymer chains together, leading to a three-dimensional network. Similarly, tetrafunctional precursors like tetraethoxysilane (TEOS) can be used to create highly cross-linked structures. mdpi.com

The density of the cross-linking, and thus the physical properties of the resulting silicone network (ranging from elastomers to rigid resins), can be precisely controlled by adjusting the ratio of difunctional to multifunctional precursors in the initial reaction mixture. ukessays.commdpi.com These branched and cross-linked materials often exhibit enhanced thermal stability and mechanical strength compared to their linear counterparts. mdpi.com

Development of Silicon-Containing Ceramic and Inorganic Materials

Beyond traditional silicone polymers, this compound is a valuable precursor for advanced inorganic materials, particularly non-oxide ceramics. These materials are known for their exceptional properties at high temperatures.

Precursors for Silicon/Carbon/Nitrogen (Si/C/N) Ceramics

This compound is a key starting material for the synthesis of silicon carbonitride (Si/C/N) ceramics through a polymer-derived ceramics (PDCs) route. Current time information in Bangalore, IN. In this approach, the organosilicon monomer is first converted into a preceramic polymer, which is then shaped and pyrolyzed at high temperatures to yield the final ceramic product.

A common method involves reacting this compound with a nitrogen-containing compound, such as bis(trimethylsilyl)carbodiimide (B93060) (BTSC), to form a polysilylcarbodiimide. Current time information in Bangalore, IN.researchgate.net This preceramic polymer contains the necessary silicon, carbon, and nitrogen atoms in its structure.

The subsequent pyrolysis of this polymer, typically carried out in an inert atmosphere at temperatures exceeding 800 K, involves a complex series of decomposition and rearrangement reactions. researchgate.net During this process, organic side groups are cleaved, volatile byproducts like methane (B114726) (CH₄) and hydrogen (H₂) are released, and the polymer backbone cross-links and densifies into an amorphous Si/C/N ceramic. researchgate.net

The resulting Si/C/N materials exhibit high thermal stability, excellent resistance to oxidation and creep, and can maintain their amorphous structure at very high temperatures, making them suitable for applications in aerospace and high-temperature engineering. researchgate.net

Synthesis of Other Organosilicon-Derived Network Materials

The utility of this compound extends to the synthesis of other organosilicon-derived network materials. The polysiloxanes synthesized from this compound can themselves act as precursors for different types of ceramic materials.

Upon combustion or pyrolysis in an inert atmosphere, polysiloxanes can be converted into silicon oxycarbide (SiOC) or silicon carbide (SiC). wikipedia.org The composition of the final ceramic depends on the pyrolysis conditions and the atmosphere used. Pyrolysis of a polydibenzylsiloxane, with its high carbon content from the benzyl (B1604629) groups, can be tailored to produce SiC-based materials. These materials are known for their hardness, strength, and thermal conductivity. The polymer precursor route allows for the formation of these ceramic materials in various forms, such as fibers, coatings, or complex-shaped monolithic parts, which are difficult to achieve through traditional powder metallurgy methods. google.com

Summary of Reactions

| Precursor | Co-reactant/Condition | Intermediate Product | Final Product | Section Ref. |

| This compound | Water | Dibenzylsilanediol | Linear Polydibenzylsiloxane | 4.1.1 |

| This compound | Water (dilute conditions) | Dibenzylsilanediol | Cyclic Oligo- and Polysiloxanes | 4.1.2 |

| This compound | Benzyltrichlorosilane, Water | - | Branched/Cross-linked Polysiloxane | 4.1.3 |

| This compound | Bis(trimethylsilyl)carbodiimide | Polysilylcarbodiimide | Silicon Carbonitride (Si/C/N) Ceramic | 4.2.1 |

| Polydibenzylsiloxane | Pyrolysis (inert atm.) | - | Silicon Oxycarbide (SiOC) / Silicon Carbide (SiC) | 4.2.2 |

Hybrid Organic-Inorganic Materials Utilizing this compound Moieties

This compound serves as a crucial building block in the synthesis of hybrid organic-inorganic materials, which combine the advantageous properties of both organic polymers and inorganic components. These materials are often created through sol-gel processes or other condensation reactions where the this compound moiety is incorporated into a larger network. bohrium.com

The presence of the benzyl groups on the silicon atom provides organic character, influencing properties such as solubility and processability. Meanwhile, the silicon center can form stable siloxane (Si-O-Si) or other inorganic linkages, contributing to thermal stability and structural integrity. bohrium.com The reactivity of the silicon-chlorine bonds in this compound allows for straightforward reactions with a variety of nucleophiles, including water, alcohols, and amines, to form these hybrid structures. noaa.gov

One approach involves the co-condensation of this compound with other alkoxysilanes or metal alkoxides. This allows for the creation of a diverse range of materials with tunable properties. For instance, the incorporation of this compound into a silica (B1680970) network can modify the hydrophobicity and mechanical properties of the resulting material.

Researchers have explored the synthesis of silsesquicarbodiimide hybrid xerogels by reacting bis(trichlorosilyl)alkanes with bis(trimethylsilyl)carbodiimide. researchgate.net While not directly using this compound, this work highlights the use of organofunctional chlorosilanes in creating hybrid networks with carbodiimide (B86325) linkages, a strategy that could be extended to this compound to produce materials with unique electronic and thermal properties. researchgate.net

The development of functionalized surfaces is another area where this compound-derived moieties are valuable. By anchoring these groups onto inorganic substrates, the surface properties can be tailored for specific applications, such as creating hydrophobic coatings or platforms for further chemical modification. d-nb.info

Structure-Property Relationships in this compound-Derived Polymeric Systems

The properties of polymeric systems derived from this compound are intrinsically linked to their molecular structure. The bulky benzyl groups attached to the silicon backbone play a significant role in determining the polymer's physical and chemical characteristics.

Mechanical Properties: The mechanical properties of polysilanes, such as tensile strength and elasticity, are highly dependent on factors like molecular weight, crystallinity, and intermolecular forces. google.comyoutube.com The presence of bulky side groups like the benzyl groups in this compound-derived polymers can affect chain packing and flexibility. youtube.com This can lead to materials that are more amorphous and soluble compared to polysilanes with smaller substituents. wikipedia.org The rigidity of the benzene (B151609) rings can also contribute to a higher glass transition temperature in the resulting polymers. The introduction of plasticizers can be used to modify these properties, increasing tensile strength and elongation at break. google.com

Optical and Electronic Properties: Polysilanes exhibit unique optical and electronic properties due to σ-electron delocalization along the silicon backbone, leading to strong absorption in the UV region. wikipedia.orginoe.ro The nature of the organic substituents directly impacts these properties. Aryl substituents, such as the benzyl groups, can lower the band gap of the polysilane, making it a borderline semiconductor. wikipedia.org This tuning of the electronic structure is crucial for applications in optoelectronics, such as in light-emitting diodes (LEDs) and photodetectors. inoe.roontosight.ai The refractive index of these polymers is also influenced by the polarizability of the constituent groups, with phenyl functionalities generally increasing the refractive index. researchgate.net

Below is a table summarizing the general structure-property relationships in this compound-derived polymeric systems:

| Property | Structural Influence of Dibenzylsilyl Moiety | Resulting Polymeric Characteristic |

| Thermal Stability | Presence of aromatic benzyl groups and stable Si-C bonds. | Enhanced thermal resistance, precursor to silicon carbide ceramics. wikipedia.org |

| Mechanical Strength | Bulky benzyl groups hinder chain packing and may reduce crystallinity. | Can lead to more amorphous and soluble polymers. wikipedia.org Mechanical properties can be tailored with additives. google.com |

| Optical Properties | Aryl substituents influence σ-electron delocalization along the Si-Si backbone. | Lowered band gap, potential for semiconducting behavior, and tunable refractive index. wikipedia.orgresearchgate.net |

| Solubility | Organic benzyl groups enhance interaction with organic solvents. | Increased solubility in common organic solvents compared to less substituted polysilanes. wikipedia.org |

The ability to modify the polymer's properties by altering the substituents on the silicon atom makes this compound a versatile precursor in the design of advanced materials with tailored functionalities.

Coordination Chemistry and Silicon Complexes Involving Dibenzyldichlorosilane Derivatives

Formation and Characterization of Hypercoordinate Silicon Complexes

Hypercoordinate silicon compounds are primarily synthesized through the reaction of organosilicon halides with various chelating ligands. researchgate.net The ability of silicon to expand its coordination sphere is a key distinction from carbon and is attributed to its larger atomic size and the accessibility of its d-orbitals for bonding. archive.org These complexes, particularly those derived from hydrazide ligands, can be remarkably flexible, forming a variety of stable and interconvertible penta- and hexacoordinate structures. nih.gov The formation of such complexes is often driven by the conversion of dative N→Si bonds into shorter, formal covalent bonds. researchgate.net

A notable example of a hexacoordinated silicon species derived from dibenzyldichlorosilane is its reaction with 8-trimethylsiloxyquinoline. This reaction yields the complex dibenzylbis(8-oxyquinolinato)silicon, or (oxinate)₂SiBn₂. grafiati.comresearchgate.net In this synthesis, the two chloride atoms on the silicon are displaced by two bidentate 8-oxyquinolinate ("oxinate") ligands. The benzyl (B1604629) groups, described as an "aromatically stabilized allyl moiety," remain bonded to the silicon atom. grafiati.comgrafiati.com

The resulting complex features a central silicon atom in an octahedral coordination environment. grafiati.com The two benzyl groups occupy cis positions, while the nitrogen and oxygen atoms of the chelating oxinate ligands are positioned trans to each other. grafiati.com This specific geometry contrasts with other bis(oxinato)silicon complexes, such as Cl₂Si(oxinate)₂, where the monodentate chloro ligands are found in a trans arrangement. grafiati.com The identity and structure of these hexacoordinate complexes are typically established through single-crystal X-ray diffraction and solid-state 29Si CP/MAS NMR spectroscopy. researchgate.netgrafiati.com

| Complex | Starting Silane (B1218182) | Ligand | Coordination Number | Key Structural Feature | Reference |

| (oxinate)₂SiBn₂ | This compound | 8-trimethylsiloxyquinoline | 6 | cis-benzyl groups, octahedral geometry | grafiati.com, researchgate.net |

| (oxinate)₂SiBnCl | Benzyltrichlorosilane (B1584516) | 8-trimethylsiloxyquinoline | 6 | Non-disordered bis-chelate | grafiati.com, grafiati.com |

| Cl₂Si(oxinate)₂ | Dichlorodiphenylsilane | 8-oxyquinoline | 6 | trans-chloro ligands, octahedral geometry | grafiati.com |

While hexacoordination is well-documented for this compound derivatives, the formation of stable pentacoordinated species is less common but represents a critical area of hypervalent silicon chemistry. Generally, pentacoordinate silicon complexes can be formed as intermediates in nucleophilic substitution reactions or as stable ionic species, often referred to as siliconium salts. researchgate.netopen.ac.uk These complexes often exhibit a trigonal bipyramidal geometry, and their dynamic behavior can be described by processes such as the Berry pseudorotation, which allows for the interchange of axial and equatorial ligands. nih.gov

The derivatization to pentacoordinated complexes can be achieved by carefully selecting ligands and reaction conditions. For instance, reacting dichlorodimethylsilane (B41323) with a pincer-type ligand like 2,6-bis(benzimidazol-2-yl)pyridine (bzimpy) can yield a pentacoordinate complex. charlotte.edu A similar strategy could theoretically be applied to this compound. Another route involves the dissociation of a ligand from a hexacoordinate species. Hexacoordinate complexes with a halide ligand can undergo a solvent-driven equilibrium, leading to the formation of an ionic pentacoordinate siliconium cation and a halide anion. nih.gov This process is influenced by solvent polarity, temperature, and the nature of the ligands and counterion. nih.gov

Ligand Design Strategies and Their Impact on Silicon Coordination Geometry

The geometry and stability of hypercoordinate silicon complexes are heavily dependent on the design of the coordinating ligands. Bidentate chelating ligands, such as 8-oxyquinolinate, are highly effective at stabilizing hexacoordinate silicon. researchgate.net The five-membered ring formed by chelation is geometrically favorable. lmu.de

Pincer ligands, which are typically tridentate, offer enhanced stability and control over the silicon coordination environment. charlotte.edu CNC-pincer ligands, for example, can be used to create highly stable hexacoordinate silicon complexes with defined molecular and material properties. charlotte.edu The use of hydrazide-derived chelating ligands has also proven to be a versatile strategy, allowing for the formation of multiple types of both penta- and hexacoordinate complexes. nih.gov

Investigations into the reaction of this compound with bis(trimethylsilyl)carbodiimide (B93060) (BTSC) reveal the formation of complex product mixtures. acs.org 29Si NMR spectroscopic studies indicate the presence of various species, including those with R₂SiCl(NCNR′) and R₂Si(NCNR′)₂ environments, suggesting a complex interplay of substitution and condensation reactions. acs.org This highlights how different ligand systems can lead to a diverse range of silicon coordination compounds rather than a single, well-defined complex.

| Ligand Type | Example | Typical Coordination | Key Feature | Reference |

| Bidentate | 8-oxyquinolinate | Hexacoordinate | Forms stable 5-membered chelate rings | researchgate.net, lmu.de |

| Tridentate (Pincer) | 2,6-bis(benzimidazol-2-yl)pyridine | Pentacoordinate / Hexacoordinate | High thermal and chemical stability | charlotte.edu |

| Bidentate | Hydrazide-derived | Pentacoordinate / Hexacoordinate | Allows for structural flexibility and dynamic processes | nih.gov |

| Pseudochalcogenide | Carbodiimide (B86325) | Forms oligomers/polymers | Leads to complex product mixtures with Si | acs.org |

Intramolecular Rearrangements and Dynamic Processes in Silicon Complexes

Hypercoordinate silicon complexes are not static entities and can undergo various dynamic processes and intramolecular rearrangements. researchgate.net However, the specific reactivity is highly dependent on the substituents on the silicon atom. For example, in reactions with 8-trimethylsiloxyquinoline, allyltrichlorosilane (B85684) undergoes a rearrangement to form a hexacoordinated tris-chelate. researchgate.netgrafiati.com In contrast, this compound does not undergo such a rearrangement. grafiati.comgrafiati.com The "aromatically stabilized allyl moiety" of the benzyl group provides sufficient stability to prevent the migration that occurs with the allyl group. researchgate.netgrafiati.com

More general dynamic processes observed in hypercoordinate silicon complexes include reversible ionic dissociation and intermolecular ligand crossover. nih.gov In polar solvents, some neutral hexacoordinate silicon complexes can dissociate into a pentacoordinate siliconium ion and a counterion, an equilibrium that is often temperature-dependent. nih.govresearchgate.net Furthermore, facile and complete intermolecular ligand crossovers have been observed between different hexacoordinate complexes, occurring within minutes and demonstrating the high flexibility of the silicon coordination sphere. nih.gov While not explicitly documented for this compound derivatives, these processes represent potential dynamic behaviors for its hypercoordinate complexes.

Electronic Structure and Bonding in Silicon-Centered Complexes

The expansion of silicon's coordination sphere from four to six fundamentally alters its electronic structure. In a typical tetracoordinate silane, the bonding can be described by sp³ hybridization. In hexacoordinate octahedral complexes, such as those formed from this compound, the bonding is more complex, often described using a three-center, four-electron (3c-4e) bond model for the ligands aligned on a common axis.

Quantum chemical calculations provide insight into these changes. The transition from a tetrahedral to a higher-coordinate geometry affects the frontier molecular orbitals. For instance, the planarization of a silicon(IV) center leads to a significant lowering of the energy of the lowest unoccupied molecular orbital (LUMO), which is typically silicon-centered, and a raising of the energy of the highest occupied molecular orbital (HOMO), which is often ligand-centered. nih.gov This smaller HOMO-LUMO gap can prime the complex for novel reactivity. nih.gov

The electronic environment around the silicon nucleus is also highly sensitive to the nature of its substituents. This is reflected in 29Si NMR spectroscopy. It has been noted that the 29Si NMR chemical shift of benzylsilanes is noticeably upfield compared to analogous methyl silanes. grafiati.com This shielding effect is influenced by the Si-C-C-C torsion angles of the benzyl group, indicating a direct electronic impact of the benzyl ligand on the silicon center. grafiati.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzyldichlorosilane Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering atomic-level information about its structure and environment in solution.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of the benzyl (B1604629) ligands attached to the silicon atom. The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms, while the carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

In a study where this compound was used as a reactant, the resulting product mixtures were analyzed by these techniques. For instance, in the reaction with bis(trimethylsilyl)carbodiimide (B93060), the NMR spectra of the resulting products showed characteristic signals for the benzyl group protons and carbons. researchgate.net While specific peak assignments for pure this compound are not detailed in the provided context, the analysis of its derivatives relies on the interpretation of the benzyl moiety's spectral signature.

Table 1: Representative NMR Data for Benzyl Group in this compound Derivatives Data derived from the analysis of reaction products involving this compound.

| Nucleus | Chemical Shift (δ) Range [ppm] | Assignment |

| ¹H | 7.25–7.65 | Aromatic Protons (o, m, p) |

| ¹³C | 128.1 - 134.1 | Aromatic Carbons (o, m, p, i) |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

²⁹Si NMR spectroscopy is uniquely powerful for probing the immediate electronic environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound and related compounds, the ²⁹Si NMR signal provides direct evidence of the silicon center's coordination and bonding. researchgate.netznaturforsch.com

Research has shown that the substitution of chlorine atoms with other groups, such as carbodiimide (B86325) moieties, leads to significant changes in the ²⁹Si NMR chemical shift, allowing for the monitoring of reaction progress and characterization of product mixtures. researchgate.net Furthermore, quantum-chemical calculations have been employed to analyze the influence of the benzyl group's conformation, specifically the Si-C-C-C torsion angles, on the ²⁹Si NMR shift. znaturforsch.com This upfield shift in benzylsilanes compared to analogous methylsilanes is a subject of detailed study. znaturforsch.com In solid-state studies, Cross-Polarization/Magic-Angle Spinning (CP/MAS) ²⁹Si NMR is used to characterize these compounds in the solid phase. znaturforsch.com

Table 2: ²⁹Si NMR Chemical Shift Data for this compound and Related Compounds

| Compound/Mixture | Technique | Chemical Shift (δ) [ppm] | Reference |

| This compound Reaction Mixture | Solution ²⁹Si NMR (CDCl₃) | -45.1 (for a derivative) | researchgate.net |

| (oxinate)₂SiBn₂ | Not specified | Not specified | znaturforsch.com |

| Bn₂SiCl₂ | Not specified | Reported, value not detailed | znaturforsch.com |

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or exchange reactions. While DNMR has been applied to investigate the rotational barriers of bulky groups in other organosilanes and to study exchange reactions in various chlorosilanes, specific dynamic NMR studies focusing on the mechanistic aspects of this compound itself are not extensively detailed in the surveyed literature. nih.govresearchgate.net Such studies could, in principle, provide valuable information on the rotation of the benzyl groups around the Si-C bonds or on intermolecular exchange processes.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. un.orgrenishaw.com The crystal structure of this compound (Bn₂SiCl₂) has been determined, offering unambiguous proof of its molecular geometry. znaturforsch.com

This analysis reveals the tetrahedral coordination around the silicon atom and the specific spatial orientation of the two benzyl groups and two chlorine atoms. This structural information is crucial for understanding the compound's reactivity and physical properties and serves as a basis for computational modeling. znaturforsch.com The crystallographic data for this compound provides fundamental parameters for the molecule's solid-state conformation. znaturforsch.com

**Table 3: Crystallographic Data for this compound (Bn₂SiCl₂) **

| Parameter | Value |

| Crystal System | Data reported, not specified in abstract |

| Space Group | Data reported, not specified in abstract |

| Key Bond Lengths/Angles | Not detailed in abstract |

(Detailed parameters are available in the full crystallographic report by Wächtler, E., et al., 2014) znaturforsch.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry can confirm its molecular formula, C₁₄H₁₄Cl₂Si, by providing a highly accurate mass measurement. uni.lu

The fragmentation pattern observed in the mass spectrum can reveal information about the stability of different parts of the molecule. Cleavage of the benzyl-silicon bond and the silicon-chlorine bond are expected fragmentation pathways. Predicted mass spectrometry data for this compound shows the expected mass-to-charge ratios (m/z) for various adducts.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 281.03145 |

| [M+Na]⁺ | 303.01339 |

| [M-H]⁻ | 279.01689 |

| [M]⁺ | 280.02362 |

(Data sourced from PubChemLite)

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni.lu The resulting spectra serve as a molecular "fingerprint" and can be used to identify functional groups present in the compound.

For this compound, the IR and Raman spectra would be characterized by vibrational bands corresponding to:

Aromatic C-H stretching of the benzyl rings.

Aromatic C=C stretching within the phenyl groups.

CH₂ group vibrations (stretching and bending) of the methylene (B1212753) bridge.

Si-Cl stretching , which is characteristic of chlorosilanes.

Si-C stretching vibrations.

Chromatographic Techniques for Purity Assessment and Mixture Analysis of this compound

The purity of this compound is a critical parameter that significantly influences its reactivity and the properties of the resulting downstream products. Chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound, allowing for the separation and identification of the main component from its impurities and byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent methods employed for this purpose.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The subsequent detection by a mass spectrometer allows for the identification of individual components based on their mass-to-charge ratio and fragmentation patterns.

The analysis of reactive chlorosilanes by GC requires careful consideration of the chromatographic conditions to prevent on-column reactions and degradation. Key parameters include the choice of a suitable capillary column, the temperature program of the oven, and the injector and detector conditions. For chlorosilanes, columns with non-polar or semi-polar stationary phases are often preferred. It is also crucial to ensure that the entire system, including the carrier gas and sample handling equipment, is free from moisture to avoid hydrolysis of the chlorosilane functional groups. rsc.org

Potential impurities in this compound can originate from the raw materials or from side reactions during its synthesis. For instance, if synthesized from benzyl chloride, impurities such as unreacted benzyl chloride, benzaldehyde, benzyl alcohol, and toluene (B28343) may be present. researchgate.net Additionally, byproducts from the silane (B1218182) chemistry itself, such as other chlorosilanes or siloxanes, could be formed. A typical GC-MS analysis would aim to separate this compound from these and other potential contaminants.

While specific, detailed research findings on the GC analysis of this compound are not extensively published in publicly available literature, a hypothetical set of GC parameters for its analysis can be proposed based on methods for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Injector | Split/splitless injector at a temperature of 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) with electron ionization (EI) |

| MS Scan Range | m/z 40-400 |

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound and its mixtures. HPLC is particularly useful for less volatile or thermally labile compounds. The separation in HPLC is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase.

For the analysis of organosilicon compounds, reversed-phase HPLC is a common mode, where a non-polar stationary phase is used with a polar mobile phase. However, due to the reactivity of the Si-Cl bonds in this compound with protic solvents like water and alcohols, which are common in reversed-phase HPLC, derivatization of the analyte might be necessary to form a more stable compound prior to analysis. Alternatively, normal-phase HPLC with non-protic mobile phases could be employed, although this can present challenges with sample solubility and moisture control.

Given the potential for hydrolysis, a derivatization step is often a practical approach for the HPLC analysis of reactive chlorosilanes. For example, the chlorosilane can be reacted with an alcohol to form a more stable alkoxy- or siloxanesilane, which can then be readily analyzed by conventional reversed-phase HPLC.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Derivatized this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV detector at a wavelength suitable for the benzyl chromophore (e.g., 254 nm) or Mass Spectrometer (MS) |

| Injection Vol. | 10 µL |

The selection of the appropriate chromatographic technique and conditions is paramount for achieving accurate and reliable purity assessment and mixture analysis of this compound. The choice between GC and HPLC will depend on the specific impurities of interest, their volatility, and their thermal stability. In many cases, a combination of both techniques provides the most comprehensive analytical characterization.

Computational and Theoretical Investigations of Dibenzyldichlorosilane Systems

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a detailed picture of molecular structure and energetics. mdpi.com

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems like molecules. wikipedia.org It is based on the principle that the ground-state properties of a molecule are a unique functional of its electron density. mdpi.com This approach simplifies the complex many-electron problem, offering a balance between computational cost and accuracy. wikipedia.orguni-kiel.de

For dibenzyldichlorosilane, DFT calculations can be employed to determine a wide range of molecular properties. These include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies corresponding to infrared and Raman spectra, and determining electronic properties such as molecular orbital energies (HOMO and LUMO), atomic charges, and the dipole moment. These calculated descriptors are crucial for predicting the molecule's reactivity and stability. mdpi.com

While specific, detailed DFT studies on this compound are not extensively documented in publicly accessible literature, the methodology allows for the generation of valuable predictive data. The table below illustrates the types of molecular properties that would be obtained from a typical DFT calculation on this compound.

| Calculated Property | Description | Exemplary Value (Hypothetical) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -1234.567 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| Si-Cl Bond Length | The calculated distance between the silicon and chlorine atoms. | 2.06 Å |

| Si-C Bond Length | The calculated distance between the silicon and benzyl (B1604629) carbon atoms. | 1.87 Å |

| Cl-Si-Cl Bond Angle | The angle formed by the two chlorine atoms and the central silicon atom. | 108.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without using experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. nih.govnih.gov

The Coupled Cluster approach, particularly with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. nih.gov For a molecule like this compound, ab initio methods would be used to benchmark results from more computationally efficient methods like DFT and to calculate properties where very high accuracy is critical. nih.gov This can include precise ionization energies and heats of formation. nih.gov While computationally intensive, these methods are invaluable for obtaining definitive theoretical values for smaller and medium-sized molecules.

Molecular Dynamics Simulations for Conformational Analysis and Reactive Trajectories

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and energy. mun.cadovepress.com

For a flexible molecule like this compound, which contains two benzyl groups attached to a central silicon atom, MD simulations are particularly useful for conformational analysis. The benzyl groups can rotate around the Si-C bonds, leading to various spatial arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. mun.ca This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Simulations can be performed in the gas phase or, more realistically, in the presence of a solvent to model its behavior in solution. mun.ca

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental interpretation. aps.org For this compound, quantum chemical calculations can predict various spectroscopic properties.

For instance, DFT calculations can compute vibrational frequencies. The resulting predicted infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. A known application of this approach involved the analysis of the ²⁹Si NMR shift in benzylsilanes, including this compound. researchgate.net Quantum-chemical calculations were used to analyze the influence of the Si-C-C-C torsion angles of the benzyl groups on the observed upfield shift in the ²⁹Si NMR spectrum compared to analogous methyl silanes. researchgate.net This demonstrates how theoretical predictions can provide a deeper understanding of experimentally observed phenomena. grafiati.com

The correlation between predicted and experimental spectra serves as a rigorous test of the accuracy of the computational methods used. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be used to explore the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. mit.edu By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the bottleneck of a reaction. mit.edu

For this compound, this could involve modeling its hydrolysis, its reaction with nucleophiles, or its potential rearrangements. For example, in a study investigating transsilylation reactions, it was observed that unlike allyltrichlorosilane (B85684), this compound did not undergo a specific rearrangement reaction under the studied conditions. researchgate.net Computational modeling could elucidate the energetic reasons for this lack of reactivity by calculating the activation energy required to reach the relevant transition state, potentially revealing it to be prohibitively high. By calculating the structures and energies of transition states, researchers can determine reaction barriers, understand reaction kinetics, and predict the feasibility of different reaction pathways. mit.edu

Emerging Applications and Future Research Directions

Catalytic Applications of Dibenzyldichlorosilane Derivatives

The field of organosilicon chemistry has seen significant growth in the development of silicon-based catalysts. While direct catalytic applications of this compound are not yet widespread, its derivatives are subjects of research for potential catalytic activities. The catalytic reduction of carboxylic acid derivatives, for instance, can be promoted by homogeneous catalysts, an area where organosilicon compounds are of increasing interest tue.nl.

Research has shown that this compound can be used to synthesize complex, hypercoordinate silicon compounds. For example, it reacts with 8-trimethylsiloxyquinoline to form the bis-chelate complex (oxinate)₂SiBn₂ grafiati.com. Such silicon complexes with chelating ligands are being investigated for their structural properties and potential to facilitate chemical transformations. The development of catalysts for reactions like hydrosilylation, often driven by transition metal complexes, is a major area of industrial chemistry nih.gov. The synthesis of unique silicon complexes from precursors like this compound could lead to novel catalysts with tailored reactivity and selectivity. Future research may focus on exploring the catalytic properties of these and other this compound derivatives in reactions such as polymerization, reduction, and cross-coupling.

Applications in Advanced Specialty Materials (e.g., Coatings, Adhesives, Sealants)

Organofunctional silanes are crucial components in the formulation of advanced coatings, adhesives, and sealants (CASE) due to their ability to act as coupling agents and adhesion promoters dow.com. They form durable chemical bonds between inorganic substrates (like glass or metal) and organic polymers, enhancing the performance and longevity of the material dow.com. This compound is a key intermediate in the production of silicone polymers, which are widely used in these applications nih.gov.

The incorporation of this compound into polymer structures can impart specific properties. The benzyl (B1604629) groups can enhance the thermal stability and refractive index of the resulting silicone polymers, making them suitable for high-performance coatings or specialty sealants. Silane-modified polymers are increasingly favored for producing safer and more durable materials, limiting the use of isocyanates traditionally found in polyurethane systems specialchem.com. These advanced polymers are used in a wide range of products, including construction sealants, roof coatings, and transportation adhesives specialchem.com. While this compound is listed as a component for industrial coatings, its role is primarily as a precursor, with its unique structure influencing the properties of the final siloxane or polymer network edm.gv.atresearchgate.net.

Functional Materials Development for Specific Performance Requirements

One of the most promising areas for this compound is in the development of functional materials designed for specific, high-performance requirements. This involves using the molecule as a building block in the synthesis of materials with tailored structural and electronic properties.

A significant area of research is the use of this compound as a precursor for non-oxide ceramic materials. Exchange reactions between this compound and bis(trimethylsilyl)carbodiimide (B93060) (BTSC) are being investigated to synthesize silylcarbodiimide oligomers and polymers acs.org. These polymers serve as precursors for silicon-carbon-nitrogen (Si/C/N) materials, which are ceramics known for their high thermal stability and mechanical strength. The ability to tune the pore structure of these materials opens up applications in catalysis, separation, and as high-temperature structural components acs.org.

| Precursor 1 | Precursor 2 | Resulting Material Class | Potential Application |

| This compound | Bis(trimethylsilyl)carbodiimide | Silylcarbodiimide polymers | Precursors for porous Si/C/N ceramics |

Furthermore, this compound is used in the synthesis of advanced organic electronic materials. Several 5,10-dihydrophenazasiline derivatives have been prepared through a cyclization reaction involving N-substituted 2,2′-dilithiodiarylamine intermediates and this compound. These derivatives have shown potential for application as a hole-selective layer in silicon hetero-junction solar cells, demonstrating how this compound can be integral to creating materials for renewable energy technologies.

Future Research Directions in Organosilicon Chemistry Leveraging this compound

The versatility of this compound as a chemical intermediate positions it as a valuable tool for future innovations in organosilicon chemistry. Research is expected to continue focusing on the rational design and synthesis of new functional materials derived from this compound .

Key future research directions include:

Optimization of Ceramic Precursors: Further investigation into the reactions of this compound to form silylcarbodiimides will aim to better control the structure of the resulting Si/C/N materials acs.org. The use of computational methods, such as DFT calculations, to predict stable cyclic and linear structures will be crucial in designing materials with specific porosity and performance characteristics acs.org.

Novel Polymer Architectures: The benzyl groups of this compound offer a unique feature that can be exploited in the design of new silicone polymers. Future work will likely explore the synthesis of polysiloxanes and other polymers incorporating the dibenzylsilyl moiety to create materials with enhanced optical, thermal, or mechanical properties for specialized applications in aerospace, electronics, and biomedicine researchgate.net.

Exploration of Catalytic Activity: As mentioned, the catalytic potential of this compound derivatives is an underexplored area. Future studies are anticipated to synthesize and test novel hypercoordinate silicon complexes and other derivatives for their efficacy as catalysts in organic synthesis, potentially leading to more efficient and selective chemical processes tue.nlgrafiati.com.

Advanced Electronic and Photonic Materials: Building on the successful synthesis of derivatives for solar cells, researchers will likely explore other applications for this compound-derived materials in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors.

The continued exploration of novel synthesis methods and a deeper understanding of the structure-property relationships of its derivatives will ensure that this compound remains a significant compound in the advancement of materials science and organosilicon chemistry nih.gov.

Q & A

Q. What are the key steps in synthesizing dibenzyldichlorosilane, and how can its purity be verified?

- Methodological Answer : this compound (Bn₂SiCl₂) is synthesized via chlorination of dibenzylsilane or through ligand exchange reactions. A common approach involves reacting benzylmagnesium chloride with silicon tetrachloride under inert conditions. Post-synthesis, purity is verified using ²⁹Si NMR spectroscopy (δ²⁹Si = 22.6 ppm for Bn₂SiCl₂) and elemental analysis. Gas chromatography-mass spectrometry (GC-MS) can further confirm absence of byproducts like benzyltrichlorosilane. Ensure anhydrous conditions to prevent hydrolysis, which generates HCl .

- Safety Note : Use NIOSH-approved respirators and fume hoods due to HCl release during hydrolysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : this compound is classified under UN2434 (ERG Guide 156) and releases HCl upon hydrolysis. Critical protocols include:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and NIOSH-approved air-purifying respirators with HCl cartridges.

- Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize HCl vapors.

- Spill Management : Use inert absorbents (e.g., vermiculite) and neutralize residues with sodium bicarbonate .

Advanced Research Questions

Q. How can computational models aid in optimizing the synthesis routes for this compound derivatives?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible routes for derivatives like Bn₂SiF₂ or Bn₂SiBr₂. For example:

- Step 1 : Input target structure (e.g., Bn₂SiF₂) into synthesis-planning tools.

- Step 2 : Evaluate precursor feasibility (e.g., Bn₂SiCl₂ + AgF → Bn₂SiF₂).

- Step 3 : Validate predictions with experimental ²⁹Si NMR data (e.g., δ²⁹Si = −10.7 ppm for Bn₂SiF₂) .

Q. What analytical techniques are recommended for resolving contradictions in spectral data of this compound complexes?

- Methodological Answer : Conflicting spectral data (e.g., NMR shifts) may arise from solvent effects or impurities. Mitigation strategies include:

- Cross-Validation : Compare ¹H/¹³C NMR with DFT-calculated chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ = 309.0 for C₁₄H₁₄Cl₂Si).

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., hexacoordinated Si complexes) .

Guidelines for Reproducibility

- Experimental Details : Document reaction conditions (temperature, solvent purity) in the main text. Provide full NMR spectra and chromatograms in supplementary materials .

- Data Contradictions : Discuss potential sources (e.g., trace water in solvents) and include raw data files for peer validation .

Literature Review Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.